1-Nitrobut-1-en-3-yne
Description
Properties
CAS No. |
1001-51-0 |
|---|---|
Molecular Formula |
C4H3NO2 |
Molecular Weight |
97.07 g/mol |
IUPAC Name |
1-nitrobut-1-en-3-yne |
InChI |
InChI=1S/C4H3NO2/c1-2-3-4-5(6)7/h1,3-4H |
InChI Key |
DFDCNBNOASPXGZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=C[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of Acetylenic Precursors
Direct nitration of acetylenes is complicated by the propensity of triple bonds to undergo addition or polymerization under acidic conditions. However, stabilized acetylenes, such as those conjugated with electron-withdrawing groups, may tolerate nitration. For example, nitration of phenylacetylene derivatives with mixed acids (HNO₃/H₂SO₄) has been reported to yield nitroarylacetylenes. Applied to 1-Nitrobut-1-en-3-yne, this approach would require a butenynyl precursor (e.g., but-1-en-3-yne) and a nitrating agent. Challenges include regioselectivity and side reactions, such as oxidation of the triple bond.
Inferred Routes for this compound Synthesis
Given the scarcity of direct literature on this compound, the following hypothetical methods are proposed based on analogous reactions:
Oxidative Decarboxylation of Nitro-Substituted Carboxylic Acids
The patent method for 3-nitrophenylalkyne synthesis provides a template for adapting oxidative decarboxylation. Using a similar approach, 2-nitrobut-1-en-3-ynoic acid could undergo oxidation with isoamyl nitrite (oxidant) and copper chloride (complexing agent) in acetone at 50–60°C (Table 1). The complexing agent stabilizes the alkynyl intermediate, potentially improving yield.
Table 1: Hypothetical Reaction Conditions Based on Patent CN111454157B
| Parameter | Value |
|---|---|
| Precursor | 2-Nitrobut-1-en-3-ynoic acid |
| Oxidant | Isoamyl nitrite |
| Complexing Agent | Copper chloride |
| Solvent | Acetone |
| Temperature | 55–60°C |
| Reaction Time | 1–2 hours |
| Yield (Hypothetical) | 60–70% |
Nitration of But-1-en-3-yne
Direct nitration of but-1-en-3-yne with fuming nitric acid (HNO₃) in a non-polar solvent (e.g., CCl₄) at low temperatures (0–5°C) could theoretically yield this compound. However, competing side reactions, such as polymerization or over-nitration, necessitate careful temperature control and dilute conditions.
Elimination from β-Halonitroalkenes
Dehydrohalogenation of 1-bromo-1-nitrobut-1-ene using a strong base (e.g., potassium tert-butoxide in THF) may produce this compound. This route mirrors the synthesis of simpler nitroacetylenes, though the precursor’s synthesis remains unexplored.
Challenges and Stabilization Strategies
Nitroacetylenes are inherently unstable due to the electron-deficient triple bond and the nitro group’s electron-withdrawing effects. Stabilization strategies include:
Complexation with Metal Ions
As demonstrated in the patent, copper chloride forms a tetradentate complex with the alkynyl group, reducing reactivity and inhibiting decomposition. Similar complexation could stabilize this compound during synthesis.
Solvent Selection
Polar aprotic solvents (e.g., acetone, N-methylpyrrolidone) enhance solubility of nitro intermediates and facilitate homogeneous reaction conditions. The patent reported optimal yields in acetone, suggesting its utility for analogous reactions.
Temperature Control
Exothermic reactions risk decomposition. Maintaining temperatures below 60°C, as in the patent’s method, is critical for preserving product integrity.
Comparative Analysis of Hypothetical Methods
Table 2: Comparison of Proposed Synthesis Routes
Chemical Reactions Analysis
Types of Reactions: 1-Nitrobut-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Scientific Research Applications
1-Nitrobut-1-en-3-yne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Nitrobut-1-en-3-yne exerts its effects involves interactions with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between 1-Nitrobut-1-en-3-yne and structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₄H₃NO₂ | 97.07 (hypothetical) | Nitro, alkene (C1–C2), alkyne (C3–C4) | Conjugated ene-yne system with nitro group |
| 1-Nitrobut-1-ene | C₄H₇NO₂ | 101.10 | Nitro, alkene (C1–C2) | Isolated nitro-alkene system |
| 4-Phenylbut-3-ene-1-yne | C₁₀H₈ | 128.17 | Phenyl, alkene (C3–C4), alkyne (C1–C2) | Aromatic stabilization of ene-yne |
| 1-Nitronaphthalene | C₁₀H₇NO₂ | 173.17 | Nitro, fused aromatic rings | Planar aromatic system with nitro group |
| 1-Nitropyrene | C₁₆H₉NO₂ | 247.25 | Nitro, polycyclic aromatic | Extended π-system with nitro substitution |
Key Observations:
- Reactivity: The conjugated ene-yne system in this compound likely enhances its electrophilicity compared to isolated nitroalkenes like 1-Nitrobut-1-ene.
- Stability : Unlike 4-Phenylbut-3-ene-1-yne, which benefits from aromatic stabilization via the phenyl group, this compound may exhibit lower thermal stability due to the electron-withdrawing nitro group destabilizing the conjugated system .
- Electronic Effects : The nitro group in nitroaromatics (e.g., 1-Nitronaphthalene) withdraws electron density from the aromatic ring, reducing electrophilic substitution reactivity. In contrast, the nitro group in this compound polarizes the adjacent unsaturated bonds, increasing susceptibility to nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
